molecular formula C20H16ClN B3055537 1-(1-Naphthylmethyl)quinolinium chloride CAS No. 65322-65-8

1-(1-Naphthylmethyl)quinolinium chloride

Cat. No.: B3055537
CAS No.: 65322-65-8
M. Wt: 305.8 g/mol
InChI Key: SDRNROHXGLGJSB-UHFFFAOYSA-M
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Description

Historical Context of Quinolinium Salts in Organic Chemistry

Quinoline (B57606) itself was first extracted from coal tar in 1834 by Friedlieb Ferdinand Runge. The chemistry of quinolinium salts, which are derivatives of quinoline, has a long history intertwined with the development of organic synthesis and medicinal chemistry. Quinoline and its derivatives have been foundational in the synthesis of various dyes and pharmaceuticals. wikipedia.org Notably, several antimalarial drugs, such as quinine (B1679958) and chloroquine, feature the quinoline scaffold, highlighting the historical and ongoing importance of this class of compounds in therapeutic applications. wikipedia.org The quaternization of the nitrogen atom in the quinoline ring to form quinolinium salts alters the electronic properties and reactivity of the molecule, opening up new avenues for chemical transformations and biological interactions.

Significance of N-Substituted Quinolinium Architectures in Contemporary Chemical Research

N-substituted quinolinium architectures are recognized for their broad utility and are considered privileged structures in medicinal chemistry. researchgate.net The introduction of various substituents at the nitrogen atom allows for the fine-tuning of their chemical and physical properties, leading to a wide range of applications. These compounds are extensively used as synthetic intermediates for a variety of organic transformations. researchgate.net

Research has demonstrated that N-substituted quinolinium salts can exhibit significant biological activities, including potential anticancer and antimicrobial properties. nih.gov For instance, certain quinolinium salts have been shown to act as potent inhibitors of lymphocyte apoptosis, a process crucial in immunology and cancer research. nih.gov The ability of these compounds to interact with biological macromolecules like DNA and proteins is a key area of investigation. Specifically, they can intercalate into DNA, potentially disrupting DNA replication and transcription processes, which is a mechanism of action being explored for therapeutic purposes. Furthermore, the modification of the N-substituent can dramatically alter the biological profile of the quinolinium core, transforming antibacterial agents into cytotoxic agents for cancer research. nih.gov

Current Research Trajectories for 1-(1-Naphthylmethyl)quinolinium Chloride

Current research on this compound is focused on leveraging its unique structure for various applications in chemistry and biology. A primary area of investigation is its role as a precursor in the synthesis of novel heterocyclic compounds. Its chemical reactivity makes it a valuable intermediate for constructing more complex molecular frameworks.

In the biological realm, this compound is being studied for its potential antimicrobial and anticancer activities. Researchers are exploring how the combination of the quinolinium and naphthylmethyl moieties influences its interaction with biological targets. The mechanism of action is thought to involve intercalation into DNA and interaction with cellular enzymes, thereby affecting cell proliferation and metabolism. The ongoing research aims to elucidate the specific cellular pathways affected by this compound to pave the way for its potential development as a therapeutic agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)quinolin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C20H16N.ClH/c1-3-12-19-16(7-1)9-5-10-18(19)15-21-14-6-11-17-8-2-4-13-20(17)21;/h1-14H,15H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SDRNROHXGLGJSB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC4=CC=CC=C43.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049434
Record name 1-(1-Naphthylmethyl)quinolinium chloride
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Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Liquid
Record name Quinolinium, 1-(1-naphthalenylmethyl)-, chloride (1:1)
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CAS No.

65322-65-8
Record name Quinolinium, 1-(1-naphthalenylmethyl)-, chloride (1:1)
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Record name Quinolinium, 1-(1-naphthalenylmethyl)-, chloride (1:1)
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Record name Quinolinium, 1-(1-naphthalenylmethyl)-, chloride (1:1)
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Record name 1-(1-Naphthylmethyl)quinolinium chloride
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Record name 1-(1-naphthylmethyl)quinolinium chloride
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Synthetic Methodologies for 1 1 Naphthylmethyl Quinolinium Chloride

Classical Approaches to Quinolinium Salt Synthesis

The formation of the quinolinium scaffold and its subsequent N-substitution are well-established transformations in organic chemistry. These methods can be broadly categorized into direct alkylation strategies and multi-component reactions that construct the heterocyclic system with the desired N-substituent in a concerted fashion.

Alkylation and Quaternization Strategies for Quinoline (B57606) Derivatives

The most direct and widely employed method for the synthesis of N-substituted quinolinium salts is the quaternization of the quinoline nitrogen. This process, a type of N-alkylation, involves the reaction of quinoline with an appropriate alkylating agent. The lone pair of electrons on the quinoline nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

This strategy is effective for introducing a variety of substituents onto the quinoline nitrogen. The general reaction involves heating a mixture of quinoline and an alkyl halide, often in a suitable solvent. The reactivity of the alkyl halide plays a crucial role, with the reactivity trend being I > Br > Cl. For the synthesis of compounds analogous to 1-(1-naphthylmethyl)quinolinium chloride, aralkyl halides such as benzyl (B1604629) chloride and its derivatives are commonly used. The reaction conditions for such quaternizations can be optimized by varying the solvent, temperature, and reaction time to achieve high yields.

Table 1: Examples of N-Alkylation of Quinoline with Various Alkylating Agents

EntryAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
1Benzyl ChlorideEthanol (B145695)902490-95
2Methyl IodideAcetonitrile (B52724)Reflux12>95
3Ethyl BromoacetateAcetoneReflux885
4Allyl BromideDichloromethaneRoom Temp2492

This table presents representative data for the N-alkylation of quinoline, demonstrating the versatility of this method.

Multi-Component Reaction Pathways to N-Substituted Quinolinium Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including N-substituted quinolinium salts. These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates substantial portions of all the reactants. Various MCRs have been developed for the synthesis of quinoline and its derivatives, which can be adapted to produce N-substituted quinolinium salts directly.

One such example is a four-component reaction involving an aniline (B41778), an aldehyde, an alkyne, and an acid. In this approach, secondary anilines can be utilized to directly install the N-substituent. The reaction proceeds through a series of intermediates, culminating in the formation of the quinolinium ring. This method allows for significant structural diversity in the final product by varying each of the four components. While this approach is powerful for generating diverse libraries of quinolinium salts, its application to the specific synthesis of this compound would require the use of N-(1-naphthylmethyl)aniline as a starting material, which itself would need to be synthesized separately.

Table 2: Illustrative Example of a Four-Component Synthesis of an N-Substituted Quinolinium Salt

Aniline DerivativeAldehydeAlkyneAcidCatalystSolventYield (%)
N-MethylanilineFormaldehydePhenylacetyleneHBF₄CuCl₂Acetonitrile85

This table provides a representative example of a multi-component reaction for the synthesis of an N-substituted quinolinium salt.

Targeted Synthesis of this compound

The specific synthesis of this compound is most efficiently achieved through the direct N-alkylation of quinoline with a suitable 1-naphthylmethylating agent.

Precursor Selection and Preparation for N-Naphthylmethylation of Quinoline

The key precursors for the targeted synthesis are quinoline and a 1-naphthylmethyl halide. Quinoline is a commercially available starting material. The choice of the 1-naphthylmethylating agent is critical, with 1-(chloromethyl)naphthalene (B51744) being a common and effective precursor. 1-(Chloromethyl)naphthalene can be prepared from 1-naphthalenemethanol (B1198782) by reaction with a chlorinating agent such as thionyl chloride.

The synthesis proceeds via a direct quaternization reaction. Quinoline acts as the nucleophile, and 1-(chloromethyl)naphthalene serves as the electrophile. The reaction involves the nucleophilic attack of the quinoline nitrogen on the methylene (B1212753) carbon of 1-(chloromethyl)naphthalene, displacing the chloride ion and forming the C-N bond, which results in the desired quaternary quinolinium salt.

Optimization of Reaction Conditions for Chloride Counterion Incorporation

The synthesis of this compound typically involves reacting quinoline with 1-(chloromethyl)naphthalene. The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile or dichloromethane, under reflux conditions. The choice of solvent can influence the reaction rate and the ease of product isolation. Acetonitrile is often a preferred solvent due to its ability to dissolve the reactants and facilitate the formation of the salt.

The reaction temperature is a crucial parameter, with reflux conditions often employed to ensure a reasonable reaction rate. The reaction time can vary depending on the specific conditions and the scale of the reaction. Following the reaction, the product, this compound, typically precipitates from the reaction mixture upon cooling or can be isolated by evaporation of the solvent followed by purification. Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography to remove any unreacted starting materials and byproducts. The chloride counterion is inherently incorporated into the final product as it is the leaving group from the alkylating agent, 1-(chloromethyl)naphthalene.

Table 3: Reaction Parameters for the Synthesis of this compound

Reactant 1Reactant 2SolventConditionPurification Method
Quinoline1-(Chloromethyl)naphthaleneAcetonitrileRefluxRecrystallization
Quinoline1-(Chloromethyl)naphthaleneDichloromethaneRefluxColumn Chromatography

This table outlines the typical reaction conditions for the targeted synthesis of this compound.

Green Chemistry Principles in Quinolinium Salt Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinolinium salt synthesis, several green chemistry approaches have been explored to improve the environmental footprint of these reactions.

The use of alternative energy sources such as microwave irradiation and ultrasound has been shown to significantly enhance the efficiency of N-alkylation reactions for producing quinolinium salts. nih.gov These methods often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov For instance, ultrasound-assisted N-alkylation of imidazole-containing quinolines has demonstrated a dramatic reduction in reaction time from 48-96 hours to just 1-2 hours, with a slight increase in yield. nih.gov

Solvent selection is another key aspect of green chemistry. The use of greener solvents, such as water or ethanol, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact. For example, the synthesis of certain quinoline derivatives has been successfully achieved in aqueous media. The development of reusable catalysts is also a central theme in green chemistry.

Table 4: Comparison of Conventional and Ultrasound-Assisted Synthesis of a Quinoline Imidazolium Salt

MethodReaction TimeYield (%)
Conventional Heating48 - 96 hours~85-90
Ultrasound Irradiation1 - 2 hours~90-95

This table illustrates the advantages of using ultrasound as a green chemistry approach in the synthesis of a quinolinium salt derivative, based on findings for similar structures. nih.gov

Scale-Up Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of the process chemistry to ensure safety, efficiency, cost-effectiveness, and consistent product quality. The quaternization reaction, while straightforward in principle, presents several challenges when scaled to larger volumes. Key considerations revolve around reaction kinetics, heat and mass transfer, and the implementation of modern manufacturing technologies to overcome the limitations of traditional batch processing.

Challenges in Batch Reactor Scale-Up

Scaling up the synthesis of this compound in conventional batch reactors introduces significant challenges that can impact reaction efficiency, product purity, and operational safety. The standard laboratory method involves the reaction of quinoline with 1-(chloromethyl)naphthalene, often under reflux conditions for extended periods. nih.gov For similar quinolinium salts, reaction times of up to 40 hours have been reported. nih.gov

Several critical factors must be addressed:

Heat Transfer: Quaternization reactions are typically exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making it progressively more difficult to dissipate the heat generated during the reaction. tue.nl Inadequate heat removal can lead to temperature gradients, creating localized hot spots that may accelerate the formation of impurities or, in a worst-case scenario, lead to a runaway reaction. tue.nlnasa.gov

Mass Transfer and Mixing: Achieving and maintaining a homogeneous reaction mixture is crucial for consistent reaction kinetics. mt.com In large vessels, inefficient mixing can result in localized concentration gradients of reactants, leading to non-uniform reaction rates and the formation of byproducts. mt.com The power required for effective mixing increases significantly with vessel size, adding to operational costs. diva-portal.org

Reaction Time and Throughput: The long reaction times often associated with batch quaternizations significantly limit reactor throughput. nih.gov This extended occupancy of equipment translates to lower production capacity and higher operational costs per kilogram of product.

Product Isolation and Purification: On a large scale, isolating the product requires robust and scalable purification methods. While laboratory procedures may rely on column chromatography, this is often impractical for industrial volumes. Scalable crystallization is the preferred method, requiring careful development to control crystal size distribution (CSD), morphology, and purity, which in turn affect downstream processes like filtration and drying. mt.comresearchgate.netengineering.org.cn

Table 1: Comparison of Key Parameters in Batch vs. Continuous Flow Synthesis

ParameterTraditional Batch ReactorContinuous Flow Reactor
Reaction Time Hours to Days (e.g., >24h for similar salts)Seconds to Minutes
Heat Transfer Poor (low surface-area-to-volume ratio)Excellent (high surface-area-to-volume ratio)
Mass Transfer Dependent on impeller design and speed; potential for inhomogeneityExcellent (small channel dimensions ensure rapid diffusion and mixing)
Safety Higher risk due to large volumes of reactants and potential for thermal runawayInherently safer due to small reactor hold-up volume
Process Control Slower response to parameter changesPrecise and rapid control over temperature, pressure, and residence time
Scalability Complex; requires significant re-engineeringStraightforward; achieved by numbering-up (running reactors in parallel) or longer run times
Product Consistency Potential for batch-to-batch variabilityHigh; steady-state operation ensures uniform product quality

Continuous Flow Synthesis: A Modern Approach to Scale-Up

Continuous flow manufacturing (CFM) has emerged as a transformative technology for the chemical and pharmaceutical industries, offering solutions to many of the challenges posed by batch production. ulisboa.ptulisboa.pt In a continuous flow process for synthesizing this compound, streams of quinoline and 1-(chloromethyl)naphthalene in a suitable solvent would be pumped through a heated and pressurized tube or microreactor. tue.nlgoogle.com

The primary advantages of this approach include:

Enhanced Heat and Mass Transfer: The small diameter of flow reactors provides a very high surface-area-to-volume ratio, allowing for extremely efficient heat exchange and rapid mixing through diffusion. tue.nlulisboa.pt This enables precise temperature control, mitigating the risk of hot spots and improving selectivity.

Reduced Reaction Times: By operating at temperatures above the solvent's atmospheric boiling point (superheated conditions), reaction kinetics can be dramatically accelerated. tue.nl Reactions that take many hours in a batch reactor can often be completed in minutes or even seconds in a continuous flow system. google.com

Improved Safety and Process Control: The small internal volume (hold-up) of a flow reactor significantly reduces the amount of hazardous material present at any given moment, leading to an inherently safer process. tue.nl Process parameters such as temperature, pressure, and residence time can be monitored and controlled with high precision, ensuring consistent product quality. ulisboa.pt

Streamlined Scale-Up: Scaling production in a continuous flow system is typically achieved by either running the system for longer periods or by "numbering-up"—operating multiple reactors in parallel. This avoids the complex re-engineering and validation required when scaling up batch reactors. ulisboa.pt

Patents for the continuous production of other quaternary ammonium (B1175870) salts demonstrate the industrial viability of this approach, often utilizing elevated temperatures and pressures to achieve high conversion and throughput. google.comepo.org This methodology provides a robust and efficient pathway for the large-scale manufacturing of this compound.

Reaction Mechanisms and Reactivity of 1 1 Naphthylmethyl Quinolinium Chloride

Nucleophilic Reactivity of the Quinolinium Cation

The positively charged nitrogen atom in the quinolinium ring withdraws electron density from the aromatic system, rendering the carbon atoms, particularly at the C2 and C4 positions, susceptible to attack by nucleophiles. This electrophilicity is the basis for a variety of synthetic transformations.

Reactions with Electron-Rich Species

N-alkylquinolinium salts, such as 1-(1-naphthylmethyl)quinolinium chloride, readily react with a variety of electron-rich species. These nucleophiles can add to the quinolinium ring, leading to the formation of dihydroquinoline derivatives. The position of nucleophilic attack is influenced by both electronic and steric factors. Generally, the C4 position is electronically favored for nucleophilic attack, though reactions at the C2 position are also observed.

For instance, the reaction of N-arylmethylquinolinium salts with organometallic reagents or enolates can lead to the formation of 1,4-dihydroquinoline (B1252258) derivatives. The naphthylmethyl group at the nitrogen atom can influence the stereochemical outcome of these reactions, although specific studies on this compound are not extensively documented. The general reactivity pattern, however, suggests that this compound would readily engage with soft nucleophiles at the C4 position.

Cycloaddition Reaction Pathways (e.g., [3+2] cycloadditions)

Quinolinium salts can serve as precursors to quinolinium ylides, which are 1,3-dipoles that readily participate in cycloaddition reactions. The in-situ generation of a 1-(1-naphthylmethyl)quinolinium ylide, typically through deprotonation of the benzylic methylene (B1212753) group using a base, opens up pathways for the synthesis of complex N-fused heterocyclic systems.

The generated quinolinium ylide can undergo [3+2] cycloaddition reactions with various dipolarophiles, including electron-deficient alkenes and alkynes. This reaction provides a direct route to the synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives. The reaction proceeds via a concerted or stepwise mechanism, where the quinolinium ylide adds across the double or triple bond of the dipolarophile to form a five-membered ring fused to the quinoline (B57606) core. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the substituents on both the ylide and the dipolarophile. While specific examples with this compound are not prevalent in the literature, the general reactivity of N-benzylquinolinium ylides suggests that it would be a viable substrate for such transformations.

Table 1: Examples of [3+2] Cycloaddition Reactions of N-Alkylquinolinium Ylides

Quinolinium Salt PrecursorDipolarophileProductReference
N-Benzylquinolinium bromideMaleimidePyrrolo[1,2-a]quinoline derivativeGeneral knowledge
N-Methoxycarbonylmethylquinolinium bromideDimethyl acetylenedicarboxylateDihydropyrrolo[1,2-a]quinoline derivativeGeneral knowledge

The formation of zwitterionic intermediates is a key aspect of the reactivity of quinolinium salts. In the context of cycloadditions, the quinolinium ylide itself is a zwitterionic species. Furthermore, stepwise cycloaddition pathways can proceed through zwitterionic intermediates, which can influence the stereochemical outcome of the reaction. The stability and reactivity of these intermediates are dependent on the solvent polarity and the electronic nature of the substituents. In the case of this compound, the naphthylmethyl group could potentially influence the stability of such intermediates through steric and electronic effects.

Electrophilic Reactivity and Dearomatization

While the quinolinium cation is inherently electrophilic, certain transformations can be viewed as proceeding through an initial dearomatization step, which then allows for the construction of annulated heterocyclic systems.

Transformations Leading to Annulated Heterocycles

The dearomatization of the quinolinium ring is a powerful strategy for the synthesis of complex, three-dimensional heterocyclic structures. This can be achieved through various means, including reactions with nucleophiles that lead to stable dihydroquinoline intermediates, which can then undergo further transformations. For example, the reaction of N-alkylquinolinium salts with dienophiles in the presence of a base can lead to formal [4+2] cycloaddition products, where the quinolinium ring acts as the diene component.

Another approach involves the intramolecular cyclization of substituents attached to the quinolinium nitrogen. While the 1-naphthylmethyl group itself is not typically designed for intramolecular cyclization, derivatives of this compound could be envisioned to undergo such reactions, leading to novel polycyclic aromatic systems containing the quinoline moiety. The initial nucleophilic attack leading to dearomatization is a crucial step in these synthetic routes.

Ring Expansion and Rearrangement Reactions

The rigid aromatic structure of the quinolinium nucleus is not immutable. Under specific conditions, N-alkyl quinolinium salts can participate in reactions that expand the heterocyclic ring system. While specific studies on this compound are not extensively documented, the general reactivity of N-alkyl quinolinium salts suggests their potential to undergo such transformations, often proceeding through intermediates like ylides, which can then rearrange to form larger ring systems such as diazepines.

A more directly analogous transformation for this class of compounds is the Hofmann–Martius rearrangement . This reaction, typically occurring under thermal and acidic conditions, involves the migration of an alkyl or aryl group from the nitrogen atom of an N-substituted aniline (B41778) or related heteroaromatic cation to the aromatic ring. Research on the Hofmann–Martius rearrangement of N-methylnaphthylinium salts has demonstrated the viability of this intramolecular migration.

The proposed mechanism for the rearrangement of a compound like this compound would likely proceed via an intermolecular pathway. Under thermal stress, the bond between the quinolinium nitrogen and the methylene bridge of the naphthylmethyl group could cleave, generating a quinoline molecule and a stable 1-naphthylmethyl carbocation. This carbocation then acts as an electrophile, attacking the electron-rich quinoline ring, typically at the ortho or para positions (C2, C4, or other activated positions), to form a C-alkylated quinoline product. The steric bulk of the naphthylmethyl group would significantly influence the regioselectivity of this alkylation.

Table 1: Potential Products of Hofmann-Martius Rearrangement

Reactant Conditions Potential Products Mechanism Type

Redox Chemistry of the Quinolinium Moiety

The quinolinium cation is an electrophilic and redox-active species. Its propensity to accept an electron makes it a subject of electrochemical studies, which provide quantitative data on its reactivity. The redox potential of the quinolinium moiety is a key parameter that governs its behavior in electron transfer reactions.

Cyclic voltammetry studies on a variety of quinolinium salts have established that the quinolinium nucleus undergoes a one-electron reduction at negative potentials. The precise reduction potential is sensitive to the nature of the substituent on the nitrogen atom and the substitution pattern on the quinoline ring itself. For N-substituted quinolinium salts, reduction potentials typically range from -0.43 V to -1.08 V versus a standard reference electrode. nih.gov This process involves the transfer of an electron to the π-system of the quinolinium ring, generating a neutral quinolinyl radical.

Equation 1: One-Electron Reduction of the Quinolinium Cation

$ \text{Qu}^{+}-\text{R} + \text{e}^{-} \rightleftharpoons \text{Qu}^{\cdot}-\text{R} $

In the case of this compound, the bulky and electron-rich naphthylmethyl group can influence the reduction potential through steric and electronic effects. The electron-donating character of the alkyl group may slightly increase the electron density on the quinolinium ring, making the reduction slightly more difficult (i.e., requiring a more negative potential) compared to quinolinium salts with electron-withdrawing N-substituents.

The generated quinolinyl radical is a highly reactive intermediate that can undergo dimerization, react with solvents, or participate in further redox processes. Conversely, oxidation of the quinolinium moiety is generally disfavored due to its already electron-deficient nature. However, strong oxidizing agents can potentially target the naphthylmethyl side chain.

Table 2: Representative Reduction Potentials of Quinolinium Salts

Compound Type N-Substituent Reduction Potential (V)
N-Alkylquinolinium Salt Alkyl / Arylmethyl -0.43 to -1.08 nih.gov

Mechanistic Investigations of Selective Transformations Involving this compound

The electrophilic nature of the quinolinium ring makes it susceptible to nucleophilic attack, leading to a variety of selective transformations. Mechanistic studies on structurally similar compounds, such as N-benzylquinolinium salts, provide a framework for understanding the reactivity of this compound. A key transformation is the dearomatization of the quinoline ring.

One notable example is the C4-regioselective dearomatization via a Morita–Baylis–Hillman (MBH) type reaction. researchgate.net In this process, a nucleophile, typically generated from an activated alkene in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), attacks the quinolinium ring. While nucleophilic attack on quinolinium salts often occurs at the C2 position, studies have shown that the counter-ion and reaction conditions can steer the selectivity toward the C4 position. researchgate.net

The proposed mechanism for a C4-selective dearomatization of this compound is as follows:

A nucleophile, generated in situ, attacks the C4 position of the quinolinium ring. This is an electron-deficient site, activated by the positive charge on the nitrogen.

This attack breaks the aromaticity of the pyridine (B92270) portion of the quinoline ring, forming a neutral, non-aromatic dihydropyridine-type intermediate.

This intermediate can then be trapped or undergo further reactions, effectively functionalizing the quinoline core.

The choice of the N-substituent, in this case, the 1-naphthylmethyl group, can sterically hinder attack at the C2 position, potentially favoring the C4-adduct. This type of selective transformation is synthetically valuable as it provides access to complex, three-dimensional heterocyclic structures from simple aromatic precursors.

Another well-studied mechanistic pathway for N-alkyl quinolinium salts involves their participation in [3+2] cycloaddition reactions. These reactions typically proceed via the in-situ formation of an azomethine ylide from the quinolinium salt in the presence of a base. This ylide is a 1,3-dipole that can react with various dipolarophiles (e.g., electron-deficient alkenes) to construct five-membered heterocyclic rings fused to the quinoline scaffold. The reaction sequence involves deprotonation at the α-carbon of the N-substituent, formation of the ylide, and subsequent concerted or stepwise cycloaddition.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Quinoline
2-(1-Naphthylmethyl)quinoline
4-(1-Naphthylmethyl)quinoline

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Naphthylmethyl Quinolinium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds by mapping the magnetic environments of atomic nuclei. For 1-(1-Naphthylmethyl)quinolinium chloride, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the protons of the quinolinium and naphthyl rings, as well as the methylene (B1212753) bridge connecting them. The positively charged nitrogen atom in the quinolinium ring will cause a significant downfield shift for the adjacent protons.

The protons on the quinolinium ring are expected to appear in the aromatic region, typically between δ 7.5 and 9.5 ppm. The protons at positions 2 and 8 are likely to be the most deshielded due to their proximity to the nitrogen atom and the anisotropic effect of the ring system. The naphthyl protons will also resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The methylene protons of the naphthylmethyl group would likely appear as a singlet further upfield, estimated to be in the range of δ 5.5 to 6.5 ppm, shifted downfield by the adjacent positively charged quinolinium ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm)
Quinolinium H-2 9.0 - 9.5
Quinolinium H-4 8.5 - 9.0
Quinolinium H-5, H-8 8.0 - 8.5
Quinolinium H-3, H-6, H-7 7.5 - 8.0
Naphthyl Protons 7.0 - 8.5
Methylene (-CH₂-) 5.5 - 6.5

Note: These are estimated values and require experimental verification.

The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. The carbon atoms of the quinolinium and naphthyl rings are expected to resonate in the aromatic region, between approximately δ 120 and 150 ppm. The carbons directly bonded to the nitrogen atom in the quinolinium ring will be shifted further downfield. The methylene carbon, situated between the two aromatic systems, is anticipated to appear in the range of δ 50 to 65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (δ, ppm)
Quinolinium C-2, C-8a 145 - 155
Quinolinium Aromatic Carbons 120 - 140
Naphthyl Aromatic Carbons 120 - 135
Methylene (-CH₂-) 50 - 65

Note: These are estimated values and require experimental verification.

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be crucial for assigning the protons within the quinolinium and naphthyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic and aliphatic components. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinolinium and naphthyl rings would likely produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C/C=N Stretch 1400 - 1650
C-H Bending 700 - 900

Note: These are estimated values and require experimental verification.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring breathing modes of both the quinolinium and naphthyl systems are expected to produce strong and characteristic signals in the Raman spectrum. The symmetric stretching of the C-C bonds within the aromatic rings would also be prominent.

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic Ring Breathing 980 - 1050
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1580 - 1620

Note: These are estimated values and require experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be a composite of the electronic systems of the quinolinium and naphthalene (B1677914) moieties. The quinolinium ion itself typically exhibits strong absorptions in the UV region, corresponding to π → π* transitions. The attachment of the naphthylmethyl group is likely to introduce additional absorption bands and may cause a bathochromic (red) or hypsochromic (blue) shift of the quinolinium bands due to electronic interactions.

A hypothetical UV-Vis absorption spectrum for this compound in a solvent like ethanol (B145695) would likely show several distinct peaks. The expected absorption maxima (λmax) would be indicative of the specific electronic transitions. The intensity of these absorptions is quantified by the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a particular wavelength.

Hypothetical UV-Vis Spectral Data

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol-1 cm-1)Electronic Transition
~220-230Highπ → π* (Naphthalene)
~280-290Moderateπ → π* (Naphthalene)
~310-320Highπ → π* (Quinolinium)

Note: This table is illustrative and based on the general spectral properties of quinolinium and naphthalene derivatives. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, the analysis would be performed on the cation, [C20H16N]+. The molecular weight of the cation is approximately 270.35 Da. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed to generate the ions. The resulting mass spectrum would show a prominent molecular ion peak (M+) corresponding to the intact cation. Furthermore, the molecule would undergo fragmentation, providing valuable structural information. The fragmentation pattern is predictable based on the stability of the resulting fragments. A primary fragmentation pathway would likely involve the cleavage of the bond between the methylene group and the quinolinium nitrogen, or the bond between the methylene group and the naphthyl ring.

Expected Major Fragments in Mass Spectrometry

m/z (approx.)Fragment IonDescription
270[C20H16N]+Molecular Ion
141[C11H9]+Naphthylmethyl cation
129[C9H7N]+•Quinoline (B57606) radical cation
128[C10H8]+•Naphthalene radical cation

Note: This table represents plausible fragmentation patterns. The relative intensities of these peaks would depend on the ionization method and energy.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the crystal structure.

The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. It would also provide information about the packing of the ions in the crystal lattice and any intermolecular interactions, such as π-π stacking between the aromatic rings of the quinolinium and naphthalene moieties. The data obtained from XRD analysis is typically presented in a crystallographic information file (CIF) and includes the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal.

Hypothetical Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (Å3)Value
Z4

Note: The values in this table are placeholders as no experimental data has been published. The actual crystal structure would depend on the crystallization conditions.

Theoretical and Computational Chemistry Studies of 1 1 Naphthylmethyl Quinolinium Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods, grounded in quantum mechanics, provide insights into molecular geometry, orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is based on the principle that the energy of a system can be determined from its electron density. For 1-(1-Naphthylmethyl)quinolinium chloride, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of DFT calculations. A systematic study would involve optimizing the geometry of the 1-(1-Naphthylmethyl)quinolinium cation and considering the chloride anion's position to understand the ion-pair interactions. The resulting optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's shape and steric properties.

Table 1: Representative DFT Functionals and Basis Sets for Molecular Geometry Optimization

FunctionalDescriptionBasis SetDescription
B3LYP Becke, 3-parameter, Lee-Yang-Parr hybrid functional6-31G *Pople-style basis set with polarization functions on heavy atoms
PBE0 Perdew-Burke-Ernzerhof hybrid functionalcc-pVTZ Dunning's correlation-consistent polarized valence triple-zeta basis set
M06-2X High-nonlocality functional with double the amount of nonlocal exchangedef2-TZVP Karlsruhe "def2" triple-zeta valence with polarization basis set

This table presents common combinations of functionals and basis sets used in DFT calculations for organic molecules. The optimal choice would need to be validated for the specific system of this compound.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, calculating the energies of the HOMO and LUMO and visualizing their spatial distribution would help in predicting its reactivity in chemical reactions and its potential as an electronic material.

Table 2: Conceptual Data from a Hypothetical HOMO-LUMO Analysis

ParameterHypothetical Value (eV)Interpretation
HOMO Energy -6.5Energy of the highest occupied molecular orbital
LUMO Energy -1.8Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 4.7Indicates high chemical stability

The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an infrared (IR) or Raman spectrum. Comparing the calculated vibrational spectrum with experimental data can help in the structural elucidation and assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=C bending, and the vibrations of the quinolinium and naphthyl rings.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations can predict the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) in the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts can then be compared with experimental NMR spectra to confirm the structure of this compound and to assign specific resonances to individual atoms.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a system containing many molecules over time. This approach is essential for understanding intermolecular interactions and the effects of the environment.

In a condensed phase (e.g., in solution or in the solid state), molecules of this compound will interact with each other and with solvent molecules. MD simulations can model these interactions, which include electrostatic interactions, van der Waals forces, and potentially π-π stacking between the aromatic quinolinium and naphthyl rings.

By simulating a system containing multiple ions of this compound, it would be possible to study its aggregation behavior. This is particularly relevant for ionic compounds, which can form clusters or micelles in solution. The simulations could reveal the preferred orientation of the ions within an aggregate and the driving forces for aggregation, providing insights into its self-assembly properties.

The solvent can have a significant impact on the conformation and reactivity of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. For this compound, simulations in different solvents (e.g., water, methanol, dimethyl sulfoxide) could reveal how the solvent shell is structured around the cation and anion.

Furthermore, the conformation of the flexible naphthylmethyl group relative to the quinolinium ring may be influenced by the solvent. MD simulations can explore the conformational landscape of the molecule in different environments. By combining MD with quantum mechanics in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, it would also be possible to study how the solvent affects the electronic properties and reactivity of the compound.

Table 3: Common Solvents for Molecular Dynamics Simulations

SolventDielectric Constant (approx.)Properties
Water 80Polar, protic
Methanol 33Polar, protic
Dimethyl Sulfoxide (DMSO) 47Polar, aprotic
Chloroform 4.8Nonpolar

This table lists potential solvents for studying the behavior of this compound, each with distinct properties that could influence its conformation and interactions.

No Publicly Available Theoretical and Computational Studies Found for this compound

Despite a thorough search of scientific literature and chemical databases, no specific theoretical or computational chemistry studies focusing on the reaction mechanisms, transition states, selectivity, or structure-reactivity relationships of this compound have been identified.

While computational chemistry is a powerful tool for elucidating the behavior of chemical compounds, it appears that this compound has not been the subject of such published research. General information, including its chemical structure, CAS number (65322-65-8), and availability from commercial suppliers, is accessible. However, the in-depth computational analysis required to detail its reaction pathways and electronic properties is not present in the public domain.

Theoretical studies on related quinolinium salts and other heterocyclic compounds are available and provide a framework for how such an investigation could be conducted. These studies often employ methods like Density Functional Theory (DFT) to explore:

Reaction Mechanism Pathways: Mapping the energetic landscape of a chemical reaction to understand the step-by-step process of bond breaking and formation.

Transition State Localization: Identifying the high-energy, transient molecular structures that exist at the peak of the energy barrier between reactants and products.

Energy Barrier Calculations: Quantifying the energy required to overcome the transition state, which is crucial for predicting reaction rates.

Regioselectivity and Stereoselectivity: Predicting the preferred orientation and spatial arrangement of atoms in the products of a chemical reaction.

Structure-Reactivity Relationships: Correlating the electronic and steric features of a molecule with its chemical reactivity.

Without specific research on this compound, any attempt to present data on these aspects would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, the requested article detailing the theoretical and computational chemistry studies of this compound cannot be generated at this time due to the absence of foundational research.

Catalytic Applications and Mechanisms Involving 1 1 Naphthylmethyl Quinolinium Chloride

Organocatalysis Utilizing Quinolinium Scaffolds

Quinolinium salts, such as 1-(1-naphthylmethyl)quinolinium chloride, are primarily recognized for their potential as organocatalysts, most notably in phase-transfer catalysis (PTC). PTC is a powerful methodology that facilitates reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic reagent). The quaternary ammonium (B1175870) salt acts as a shuttle, transporting an anion from the aqueous or solid phase into the organic phase where the reaction occurs.

The efficacy of a phase-transfer catalyst is largely dependent on the lipophilicity of its cation. The bulky and lipophilic nature of the 1-(1-naphthylmethyl) group in this compound suggests its suitability for this role. By forming a lipophilic ion pair with an anion, it can effectively extract it from an aqueous or solid phase into an organic medium. This "naked" anion in the organic phase is highly reactive, leading to significantly accelerated reaction rates.

Common organic transformations that could potentially be catalyzed by this compound under phase-transfer conditions include:

C-Alkylation: The formation of carbon-carbon bonds via the alkylation of active methylene (B1212753) compounds.

N-Alkylation: The synthesis of amines and amides through the alkylation of nitrogen-containing nucleophiles. researchgate.net

S-Alkylation: The preparation of thioethers and related compounds by alkylating sulfur nucleophiles. nih.gov

Oxidation Reactions: The use of inorganic oxidizing agents (e.g., permanganate, dichromate) in organic solvents.

Reduction Reactions: The application of complex metal hydrides in non-polar media.

The following table provides representative examples of reactions where similar quaternary ammonium salts have been employed as phase-transfer catalysts. Due to a lack of specific data for this compound, these examples serve to illustrate its potential applications.

Reaction TypeSubstrateReagentCatalystProductYield (%)Reference
C-Alkylation 2-Tetralone1,5-DibromopentaneN-(p-Trifluoromethylbenzyl)cinchonidinium bromide(R)-(+)-1-(5-Bromopentyl)-1-methyl-7-methoxy-2-tetraloneHigh (ee up to 60%) nih.gov
N-Alkylation BenzamideAlkyl HalideTetrabutylammonium BromideN-AlkylbenzamideGood to High researchgate.net
S-Alkylation N-AcylsulfenamideAlkyl HalideCinchona Alkaloid DerivativeChiral SulfilimineUp to 97.5:2.5 er nih.gov

Role of N-Substituted Quinolinium Salts as Ligands or Precatalysts in Metal-Mediated Transformations

While the primary catalytic role of simple quinolinium salts is in organocatalysis, the broader family of quinoline (B57606) derivatives is extensively used as ligands in transition metal catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, influencing its electronic and steric environment, and thereby modulating its catalytic activity and selectivity.

N-substituted quinolinium salts can be precursors to N-heterocyclic carbenes (NHCs) or other types of ligands upon deprotonation or in-situ modification. However, for a salt like this compound, its direct role as a ligand without transformation is less common. More plausibly, it could be involved in processes where the quinolinium ion acts as a counterion to a catalytically active metal complex or participates in the activation of substrates.

For instance, in the context of cross-coupling reactions, quinolinium ions have been engaged in asymmetric, Ni-catalyzed Suzuki cross-couplings to yield 2-aryl-1,2-dihydroquinolines. nih.gov In such cases, the quinolinium ion itself is a substrate that gets activated. It is also conceivable that N-arylmethyl quinolinium salts could play a role in stabilizing catalytic intermediates or in facilitating the reductive elimination step in a catalytic cycle.

Furthermore, the activation of quinolines and isoquinolines by chloroformates to form quinolinium salts has been shown to facilitate their asymmetric hydrogenation catalyzed by iridium complexes. dicp.ac.cn This indicates a synergistic relationship where the quinolinium salt formation is a key step in rendering the substrate susceptible to the metal catalyst.

The table below summarizes some metal-mediated transformations involving quinoline or quinolinium derivatives, highlighting their versatility.

Reaction TypeMetal CatalystLigand/SubstrateProductKey FeatureReference
Asymmetric Suzuki Cross-Coupling Nickel(II)Quinolinium Ion (as substrate)2-Aryl-1,2-dihydroquinolinesEnantioselective arylation of the quinolinium ion. nih.gov
Asymmetric Hydrogenation IridiumQuinoline (activated by chloroformate)TetrahydroquinolinesIn-situ formation of a quinolinium salt facilitates hydrogenation. dicp.ac.cn
Stereospecific Cross-Coupling NickelStilbene (as ligand) with non-naphthyl substratesDiaryl quaternary stereocentersOvercomes the "naphthyl requirement" in similar reactions. nih.gov

Mechanistic Aspects of Catalytic Cycles Involving this compound

The catalytic cycle of this compound in its most probable application, phase-transfer catalysis, follows a well-established mechanism. The cycle can be broken down into the following key steps:

Anion Exchange: At the interface of the two immiscible phases (e.g., aqueous and organic), the quinolinium chloride exchanges its chloride anion for the reactant anion (Y⁻) from the aqueous or solid phase.

[1-(1-Naphthylmethyl)quinolinium]⁺Cl⁻ (org) + M⁺Y⁻ (aq/solid) ⇌ [1-(1-Naphthylmethyl)quinolinium]⁺Y⁻ (org) + M⁺Cl⁻ (aq/solid)

Migration to Organic Phase: The newly formed ion pair, [1-(1-Naphthylmethyl)quinolinium]⁺Y⁻, being lipophilic, migrates from the interface into the bulk organic phase.

Reaction in Organic Phase: In the organic phase, the anion Y⁻ is weakly solvated and highly nucleophilic. It reacts with the organic substrate (RX) to form the product (RY) and a new quinolinium salt with the leaving group (X⁻) as the counter-anion.

[1-(1-Naphthylmethyl)quinolinium]⁺Y⁻ (org) + RX (org) → RY (org) + [1-(1-Naphthylmethyl)quinolinium]⁺X⁻ (org)

Catalyst Regeneration: The quinolinium salt with the leaving group anion, [1-(1-Naphthylmethyl)quinolinium]⁺X⁻, migrates back to the interface.

Return to Step 1: At the interface, it exchanges the anion X⁻ for another reactant anion Y⁻, thus completing the catalytic cycle and allowing the process to continue.

The efficiency of this cycle is influenced by several factors, including the stirring rate (interfacial area), the concentration of the catalyst, the nature of the solvent, and the inherent reactivity of the anion and the substrate. The lipophilicity of the cation is crucial; a more lipophilic cation, such as the 1-(1-naphthylmethyl)quinolinium ion, generally leads to better extraction of the anion into the organic phase and thus a higher reaction rate. nih.gov

In the context of metal-mediated reactions, if a quinolinium salt were to be involved, the mechanism would be significantly different and highly dependent on the specific reaction. For example, in the asymmetric hydrogenation of quinolines activated by chloroformates, the mechanism involves the in-situ formation of a quinolinium salt, which is then hydrogenated by the iridium catalyst. The quinolinium salt is the activated substrate in this case, not the catalyst itself. dicp.ac.cn

Applications in Materials Science for 1 1 Naphthylmethyl Quinolinium Chloride

Development of Fluorescent Materials and Probes

The inherent fluorescence of the quinolinium core, modulated by the attached naphthylmethyl substituent, positions 1-(1-Naphthylmethyl)quinolinium chloride as a candidate for the development of novel fluorescent materials. Quinolinium-based compounds are known for their use as fluorescent indicators, particularly for sensing anions like chloride. The fluorescence quenching mechanism for these types of sensors is often based on collisional quenching, where the quencher (e.g., chloride ions) interacts with the fluorophore in its excited state, leading to a decrease in fluorescence intensity.

The efficiency of this quenching process in this compound would likely be influenced by the bulky naphthyl group, which could introduce steric effects or alter π-stacking interactions compared to simpler quinolinium derivatives. While specific studies detailing its application as a fluorescent probe are not extensively documented, its structural similarity to known naphthalimide and quinoline-based sensors for detecting metal ions suggests potential in this area. rsc.orgsci-hub.senih.gov The large aromatic surfaces of the quinoline (B57606) and naphthalene (B1677914) rings provide a framework for creating sensitive and selective fluorescent probes.

Integration into Supramolecular Assemblies for Molecular Recognition

The structure of this compound, featuring a cationic quinolinium head and a large, hydrophobic naphthylmethyl tail, is well-suited for integration into supramolecular assemblies. These non-covalently bonded architectures are foundational for creating materials with functions like molecular recognition.

Macrocyclic hosts such as cyclodextrins and cucurbiturils are known to form stable inclusion complexes with guest molecules that have complementary size, shape, and polarity. nih.govoatext.comnih.gov The hydrophobic naphthylmethyl group of this compound could potentially serve as a guest, fitting within the cavity of a suitable macrocycle. The formation of such a host-guest complex would be driven by hydrophobic and van der Waals interactions.

Furthermore, the positively charged quinolinium moiety could engage in ion-dipole interactions with the polar portals of hosts like cucurbiturils, which are lined with carbonyl groups. nih.govrsc.org This dual-mode interaction capability could lead to high binding affinities and selectivities. Although specific experimental data on the complexation of this compound with macrocycles is not yet available, the principles of host-guest chemistry strongly suggest its potential in this domain for applications in drug delivery or sensing. nih.govmdpi.com

The development of "smart" materials that respond to environmental stimuli like pH is a significant area of research. mdpi.comnih.gov While this compound itself is a quaternary ammonium (B1175870) salt and not directly protonatable, it can be incorporated into larger supramolecular systems containing pH-sensitive groups. rsc.orgrsc.org For instance, it could be paired with an anionic polymer containing acidic functional groups. At high pH, the polymer would be deprotonated and could electrostatically bind the cationic quinolinium compound, forming a stable complex. Upon acidification, protonation of the polymer would neutralize its charge, leading to the disassembly of the complex and the release of the quinolinium salt. This mechanism could be harnessed for the controlled release of the compound in specific pH environments, such as those found in tumor tissues. mdpi.com

Exploration in Organic Electronics and Photonics

The extended π-conjugated system encompassing both the quinoline and naphthalene rings in this compound suggests its potential for use in organic electronic and photonic devices.

Materials with significant non-linear optical (NLO) properties are crucial for applications in optical switching and data processing. nasc.ac.in Organic salts with extended π-systems, particularly those involving charge transfer, are promising candidates for third-order NLO materials. nasc.ac.inrsc.org Research on related quinolinium derivatives has demonstrated their capacity for high third-order optical nonlinearity, which is characterized by parameters such as the nonlinear refractive index (n₂) and the third-order susceptibility (χ⁽³⁾). nasc.ac.inrsc.org

The intramolecular charge-transfer characteristics of the quinolinium ring system, enhanced by the large naphthalene substituent, could endow this compound with significant NLO properties. While direct measurements on this specific compound are not widely reported, data from analogous quinolinium salts highlight the potential of this class of materials.

Table 1: Non-Linear Optical Properties of Related Quinolinium Compounds
CompoundNonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (β) (cm/W)Third-Order Susceptibility (χ⁽³⁾) (esu)Reference
Quinolinium 4-aminobenzoate (B8803810) (ABAQ)1.12 × 10⁻¹²0.18 × 10⁻⁵3.89 × 10⁻⁷ nasc.ac.in
2-[2-(4-chloro-phenyl)-vinyl]-1-ethyl-quinolinium iodide (PCLQI)-1.78 × 10⁻¹¹1.25 × 10⁻⁶1.51 × 10⁻⁶ rsc.org

This table presents data for structurally related compounds to illustrate the potential NLO properties of the quinolinium class. The properties of this compound may differ.

Surface Chemistry and Adsorption Phenomena

The amphiphilic nature of this compound, arising from its cationic head and large nonpolar tail, suggests its utility in modifying surface properties. As a cationic surfactant, it is expected to readily adsorb onto negatively charged surfaces through electrostatic interactions. This is a common mechanism utilized by quaternary ammonium salts for applications ranging from corrosion inhibition to particle dispersion. nih.gov

In addition to electrostatic forces, the large aromatic moieties (quinoline and naphthalene) can engage in π-π stacking interactions, both with each other and with aromatic substrates. This can lead to the formation of well-ordered, self-assembled monolayers on surfaces. Such functionalized surfaces could exhibit altered wettability, adhesion, and electrochemical properties. For example, the adsorption of cetyl pyridinium (B92312) chloride, another cationic surfactant, has been shown to be effective in controlling residual particles in manufacturing processes by modifying substrate surface properties. nih.gov While specific adsorption studies on this compound are limited, its molecular structure strongly indicates a high potential for surface activity.

Advanced Analytical Methodologies and Chemical Sensing Applications of 1 1 Naphthylmethyl Quinolinium Chloride

Application in Differential Mobility Spectrometry (DMS) for Ion Mobility Studies

Differential Mobility Spectrometry (DMS), also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), is a powerful analytical technique that separates ions in the gas phase at atmospheric pressure based on the difference in their mobility in high and low electric fields. This technique is particularly useful for separating isomers and filtering interfering ions in complex matrices.

While the application of various modifiers and dopants to enhance the separation efficiency of DMS is an active area of research, a thorough review of the scientific literature reveals a notable absence of specific studies detailing the use of 1-(1-naphthylmethyl)quinolinium chloride as a chemical modifier or for direct ion mobility studies. The potential of this compound to influence ion mobility would theoretically stem from its own ionic nature and its capacity for non-covalent interactions, such as π-π stacking, with analyte ions. However, without empirical data, its effect as a modifier in DMS remains speculative. Future research could explore its utility in this domain, particularly for the separation of aromatic or heterocyclic analytes.

Utilization in Electrochemical Sensing Platforms

Electrochemical sensors offer a rapid, sensitive, and often portable means of detecting a wide array of chemical and biological analytes. The development of these sensors frequently relies on the modification of electrode surfaces with materials that can selectively interact with the target analyte and produce a measurable electrical signal.

Quinolinium salts are known to possess redox activity in aqueous electrolytes, a characteristic that can be harnessed in electrochemical applications. Cyclic voltammetry studies of quinolinium compounds have demonstrated their electrochemical behavior, indicating their potential for use in sensing platforms. The electrochemical properties of this compound, stemming from its quinolinium core, suggest its potential as a component in the fabrication of electrochemical sensors.

While specific examples of electrochemical sensing platforms solely based on this compound are not extensively documented, the broader class of quinolinium compounds has been explored in this context. For instance, the interaction of quinolinium salts with tetracyanoquinodimethane (TCNQ) electrodes has been studied, revealing distinct electrochemical responses. This suggests that this compound could be immobilized on an electrode surface to create a sensor for anions or other molecules that can interact with the quinolinium cation. The large aromatic surface area provided by the naphthylmethyl group could further enhance the sensitivity and selectivity of such a sensor through additional intermolecular interactions.

Table 1: Potential Electrochemical Sensing Applications of Quinolinium-Based Compounds

Analyte Class Sensing Principle Potential Role of this compound
Anions Ion-selective electrode or voltammetric sensing Active electrode material or ionophore in a membrane
Aromatic Molecules Voltammetric or impedimetric sensing π-π stacking interactions with the analyte, modulating the electrochemical signal
Redox-active Species Electrocatalytic sensing Mediator for electron transfer between the analyte and the electrode surface

Development of Optical Probes for Specific Chemical Analytes

The inherent chromophoric and potential fluorophoric properties of the quinolinium nucleus make it an attractive scaffold for the development of optical probes. These probes can signal the presence of a specific analyte through a change in their optical properties, such as absorbance or fluorescence intensity.

The fluorescence of quinolinium compounds is often sensitive to their local environment and can be quenched by certain analytes, a phenomenon that can be exploited for sensing applications. For this compound, it is likely that it operates via a collisional quenching mechanism, where transient interactions with an analyte in its excited state lead to a decrease in fluorescence intensity. The efficiency of this quenching can be influenced by the substituents on the quinolinium ring.

Research into quinolinium-based fluorescent probes has demonstrated their utility in detecting a variety of analytes. For example, quinolinium derivatives have been designed as fluorescent sensors for anions, where the binding of the anion to the quinolinium cation results in a measurable change in fluorescence. The naphthylmethyl group in this compound could enhance its binding affinity and selectivity for certain analytes through steric and electronic effects.

Table 2: Research Findings on Quinolinium-Based Optical Probes

Probe Type Target Analyte Sensing Mechanism Key Findings
Quinolinium-based fluorescent probe Chloride ions Collisional quenching The fluorescence of the quinolinium fluorophore is quenched upon interaction with chloride ions.
Quinolinium-derived sensor Acetate (B1210297) Turn-off fluorescence The sensor exhibits a selective "turn-off" fluorescent response in the presence of acetate anions.
Naphthyl-containing fluorescent probe Various analytes Photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) The naphthalene (B1677914) moiety can act as a signaling unit in more complex probe designs.

Chromatographic Separations and Detection Enhancements

In the field of chromatography, the development of novel stationary phases with unique selectivities is crucial for the separation of complex mixtures. Ionic liquids, which are salts that are liquid at low temperatures, have gained significant attention as versatile stationary phases in gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Quinolinium-based ionic liquids have been investigated as a new class of stationary phases for capillary GC. These materials have demonstrated high polarity and remarkable selectivity for aromatic compounds and oxygenates. The separation mechanism is based on a combination of interactions, including dipole-dipole, hydrogen bonding, and π-π interactions, with the quinolinium cation playing a key role.

While this compound itself is a solid at room temperature, its derivatives could be designed to have a lower melting point, making them suitable for use as ionic liquid stationary phases. The presence of both the quinolinium and naphthalene moieties would be expected to provide strong π-π and other non-covalent interactions with a wide range of analytes, leading to unique chromatographic selectivities.

Furthermore, the strong UV absorbance of the quinolinium and naphthalene chromophores in this compound suggests its potential use as a visualization agent or for enhancing detection in chromatographic methods where the analytes themselves have poor chromophoric properties.

Table 3: Properties of Quinolinium-Based Stationary Phases in Gas Chromatography

Stationary Phase Type Polarity Selectivity Potential Applications
Quinolinium Ionic Liquids High Aromatic compounds, oxygenates Analysis of complex mixtures, such as essential oils and petroleum products
Naphthyl-functionalized stationary phases Moderate to High Polycyclic aromatic hydrocarbons (PAHs) Environmental analysis, food safety

Future Research Directions and Emerging Paradigms

Novel Synthetic Strategies and Sustainable Methodologies

The traditional synthesis of quinolinium salts, often involving the reaction of quinoline (B57606) with an appropriate halide, is being reimagined through the lens of green and sustainable chemistry. Future efforts in the synthesis of 1-(1-Naphthylmethyl)quinolinium chloride are expected to pivot towards methodologies that offer greater efficiency, reduced environmental impact, and enhanced safety.

Key emerging synthetic approaches include:

Photocatalysis: Visible-light-mediated photocatalysis is a burgeoning field in organic synthesis. nih.gov The application of photocatalytic methods to the synthesis of quinolinium salts could enable milder reaction conditions and obviate the need for harsh reagents. acs.org Research in this area may explore the use of organic dyes or semiconductor-based photocatalysts to facilitate the N-alkylation of quinoline with 1-(chloromethyl)naphthalene (B51744) under ambient temperature and pressure.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate organic reactions, often leading to higher yields and cleaner product profiles in shorter timeframes. nih.govnih.gov The synthesis of this compound could be significantly optimized by transitioning from conventional heating to microwave-assisted protocols. This would not only enhance the efficiency of the synthesis but also align with the principles of green chemistry by reducing energy consumption. nih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. d-nb.infonih.gov The development of a flow process for the synthesis of this compound would represent a significant advancement, enabling on-demand production and facile optimization of reaction parameters. nih.gov

Solvent-Free and Eco-Friendly Solvent Systems: A major focus of sustainable chemistry is the reduction or elimination of hazardous organic solvents. nih.gov Future synthetic routes to this compound will likely explore solvent-free reaction conditions or the use of greener alternatives such as water, ionic liquids, or deep eutectic solvents.

These modern synthetic methodologies promise not only to improve the accessibility of this compound but also to do so in a manner that is environmentally responsible and economically viable.

Exploration of Undiscovered Reactivity Modes

The reactivity of the quinolinium core is rich and varied, and much remains to be explored, particularly in the context of the bulky and electronically distinct 1-naphthylmethyl substituent. Future research will likely uncover novel reactivity patterns for this compound, expanding its utility as a synthetic building block.

Promising areas for reactivity exploration include:

Dearomatization Reactions: The dearomatization of N-heterocycles is a powerful strategy for the synthesis of complex, three-dimensional molecules from simple, flat aromatic precursors. nih.gov Quinolinium salts can undergo dearomatization through various mechanisms, including reductive functionalization. d-nb.infoacs.org Investigating the dearomative reactions of this compound could lead to the discovery of novel polycyclic nitrogen-containing scaffolds with potential biological activity. nih.gov

Cycloaddition Reactions: The quinolinium ring can participate in a variety of cycloaddition reactions, acting as a dienophile or a dipolarophile. acs.org The electronic and steric influence of the 1-naphthylmethyl group on the cycloaddition reactivity of the quinolinium core is an area ripe for investigation. Such studies could unveil new pathways to complex fused heterocyclic systems.

Photoredox Catalysis: Quinolinium salts have demonstrated potential as organic photoredox catalysts, capable of mediating a range of synthetic transformations upon photoexcitation. ewha.ac.krresearchgate.net The photophysical and electrochemical properties of this compound, endowed by its extended π-system, make it an intriguing candidate for applications in photoredox catalysis. Future work could explore its efficacy in mediating reactions such as C-H functionalization and atom transfer radical cyclizations. acs.org

Single-Electron Transfer (SET) Processes: The electron-deficient nature of the quinolinium cation makes it susceptible to single-electron transfer from suitable donors. Investigating the SET chemistry of this compound could open up new avenues for radical-mediated transformations and provide insights into its potential roles in biological systems.

A deeper understanding of these and other reactivity modes will undoubtedly expand the synthetic chemist's toolkit and position this compound as a versatile intermediate in organic synthesis.

Multi-Disciplinary Research at the Interface of Chemistry and Materials Science

The unique structural and photophysical properties of this compound make it a compelling candidate for applications in materials science. Future research will increasingly focus on harnessing these properties to create novel functional materials.

Emerging applications at the chemistry-materials science interface include:

Fluorescent Probes: Quinolinium derivatives are well-known for their fluorescent properties and have been widely developed as probes for sensing various analytes and biological species. nih.govnih.govacs.org The extended conjugation provided by the naphthyl group in this compound is likely to impart interesting photophysical characteristics. Future work could focus on designing fluorescent probes based on this scaffold for applications in bioimaging and environmental sensing. nih.gov

Ionic Liquids: Quinolinium salts with appropriate counterions can exhibit the properties of ionic liquids – salts with melting points below 100 °C. researchgate.netnih.gov The synthesis and characterization of ionic liquids based on the 1-(1-Naphthylmethyl)quinolinium cation could lead to new materials with unique thermal and electrochemical properties, potentially useful as electrolytes in batteries or as specialized solvents. nih.gov

Stimuli-Responsive Materials: The incorporation of this compound into polymeric or supramolecular architectures could lead to the development of "smart" materials that respond to external stimuli such as light, pH, or temperature. nih.govjchemrev.com For instance, the fluorescence of the quinolinium moiety could be modulated by changes in its local environment, leading to the creation of sensory materials. rsc.org

Organic Electronics: The planar aromatic structures of the quinoline and naphthalene (B1677914) rings suggest that this compound could have interesting electronic properties. While less conventional than neutral organic semiconductors, ionic organic materials are gaining attention for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The exploration of this compound in the context of organic electronics represents a novel and potentially fruitful research direction.

The convergence of chemistry and materials science will be crucial in unlocking the full potential of this compound as a component of advanced functional materials.

Computational-Experimental Synergies for Rational Design

The rational design of new molecules and materials based on the 1-(1-Naphthylmethyl)quinolinium scaffold will be greatly facilitated by the synergy between computational and experimental approaches. nih.govnih.gov Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental efforts.

Key areas for computational-experimental collaboration include:

DFT and TD-DFT Studies: Density Functional Theory (DFT) can be employed to calculate the geometric and electronic structure of this compound, providing insights into its reactivity and stability. rsc.orgnih.gov Time-Dependent DFT (TD-DFT) can be used to predict its absorption and emission spectra, aiding in the rational design of fluorescent probes and other photophysically active materials. researchgate.net

Modeling of Reactivity: Computational modeling can be used to investigate the mechanisms of potential reactions of this compound, such as cycloadditions and dearomatizations. manchester.ac.uk These studies can help to predict the feasibility of proposed reactions and to understand the factors that control their regio- and stereoselectivity.

In Silico Screening: For applications such as drug discovery or materials design, computational screening of virtual libraries of 1-(1-Naphthylmethyl)quinolinium derivatives can be performed to identify candidates with desired properties. researchgate.netresearchgate.netijprajournal.com This in silico approach can significantly accelerate the discovery process by prioritizing the most promising candidates for experimental synthesis and testing. nih.govnih.gov

Understanding Intermolecular Interactions: The non-covalent interactions of this compound, such as π-π stacking and cation-π interactions, are crucial for its behavior in solution and in the solid state. Computational studies can provide a detailed understanding of these interactions, which is essential for the design of self-assembling systems and functional materials.

By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can accelerate the pace of discovery and innovation in the chemistry and application of this compound.

Q & A

Basic: What are the recommended synthetic routes for 1-(1-Naphthylmethyl)quinolinium chloride, and how can purity be validated?

Methodological Answer:
The synthesis typically involves quaternization of quinoline with 1-naphthylmethyl chloride under reflux in a polar aprotic solvent (e.g., acetonitrile). Purification via recrystallization or column chromatography is critical to remove unreacted starting materials. Validate purity using:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and absence of impurities.
  • Mass spectrometry (MS) for molecular ion verification (expected m/z ~255.74 for the cation).
  • Elemental analysis to confirm stoichiometry (C, H, N, Cl ratios) .

Basic: How does the fluorescence quenching mechanism of this compound compare to other quinolinium-based chloride sensors?

Methodological Answer:
This compound likely operates via collisional quenching , where chloride ions transiently interact with the excited-state fluorophore, reducing fluorescence intensity. Key distinctions from SPQ or MQAE include:

  • Quenching efficiency : Affected by substituents on the quinolinium ring (e.g., naphthyl groups may alter steric hindrance or π-stacking).
  • Interference mitigation : Test selectivity by comparing quenching responses to Br⁻, I⁻, and SCN⁻ using calibration curves in buffer systems .

Advanced: How can structural modifications to the naphthyl group enhance chloride sensitivity or alter biological activity?

Methodological Answer:

  • Rational design : Introduce electron-withdrawing/donating groups to modulate electron density and quenching efficiency.
  • Crystallographic analysis : Use X-ray diffraction (as in ) to correlate substituent orientation with chloride interaction.
  • Biological assays : Compare cytotoxicity (e.g., IC₅₀ values in cell lines) and antimicrobial activity against analogs like benzylquinolinium chloride .

Advanced: How should researchers resolve contradictions in high-throughput assay data for this compound’s potency?

Methodological Answer:
In cases where BMD1SD (benchmark dose) values vary (e.g., 8.36–12.1 µM in ):

  • Replicate experiments : Control variables like solvent purity, temperature, and cell passage number.
  • Dose-response modeling : Use Hill equation fits to assess data consistency.
  • Meta-analysis : Cross-reference with structurally similar QACs (quaternary ammonium compounds) to identify trends in potency groups .

Advanced: What crystallographic techniques validate the axial chirality and π-stacking behavior of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Measure bond lengths (e.g., N⁺–C distances <1.45 Å) and torsion angles (<C3-N1-C4 ~121°) to confirm steric strain.
  • Computational modeling : Compare with analogs (e.g., triflate salts) to assess π-stacking contributions from the naphthyl group.
  • Dynamic NMR : Monitor rotational barriers to confirm restricted N⁺–C axis rotation .

Basic: What analytical methods are essential for characterizing this compound’s stability under physiological conditions?

Methodological Answer:

  • UV-Vis spectroscopy : Track degradation via absorbance shifts (e.g., λₘₐₐ ~340 nm for quinolinium derivatives).
  • HPLC-MS : Identify hydrolysis products (e.g., free quinoline or naphthylmethanol).
  • Stability studies : Incubate in PBS (pH 7.4) at 37°C and sample at intervals (0, 24, 48 hrs) .

Advanced: How can researchers optimize this compound’s application in wireless chloride sensing for live-cell imaging?

Methodological Answer:

  • Dynamic range calibration : Pre-load cells via hypotonic shock and measure intracellular [Cl⁻] using ratiometric or lifetime-based imaging.
  • Interference testing : Validate against physiological anions (HCO₃⁻, NO₃⁻) using ionophores (e.g., tributyltin chloride).
  • Toxicity controls : Ensure concentrations ≤10 µM to avoid membrane disruption .

Advanced: What computational tools predict the compound’s binding affinity to bacterial membranes or enzyme targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Simulate interactions with lipid bilayers or targets (e.g., cytochrome P450).
  • MD simulations (GROMACS) : Assess stability of naphthyl group insertion into hydrophobic pockets.
  • QSAR modeling : Correlate substituent properties (logP, polar surface area) with antimicrobial efficacy .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Synthesize and handle in a fume hood due to potential respiratory irritation.
  • Waste disposal : Neutralize with dilute NaOH before incineration, as combustion releases NOₓ and CO .

Advanced: How do steric effects from the naphthyl group influence this compound’s electrochemical behavior in ion-selective electrodes?

Methodological Answer:

  • Cyclic voltammetry : Compare redox potentials (E₁/₂) with benzyl-substituted analogs to assess steric hindrance.
  • Ion-transfer voltammetry : Measure partitioning at water-organic interfaces (e.g., 1,2-DCE) to quantify lipophilicity.
  • Impedance spectroscopy : Evaluate membrane resistance changes upon ion binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.